molecular formula C18H21N3O2S2 B6528447 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide CAS No. 946210-63-5

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide

Cat. No.: B6528447
CAS No.: 946210-63-5
M. Wt: 375.5 g/mol
InChI Key: OLBXUMDLPBZREL-UHFFFAOYSA-N
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Description

The compound 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide is an organic chemical notable for its potential applications in various fields. This compound comprises a thiazole ring, a cyclopentylacetamido group, and a phenyl group, all intricately connected. It presents opportunities for exploration in chemistry, biology, and medicine due to its unique structure and reactivity.

Biochemical Analysis

Biochemical Properties

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit interactions with enzymes such as carbonic anhydrase and acetylcholinesterase . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways. The compound’s sulfanyl group may also facilitate binding to metal ions, influencing metalloprotein functions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives have been shown to affect cancer cell lines by inhibiting cell proliferation and inducing apoptosis . This compound may also modulate the activity of key signaling molecules such as kinases and transcription factors, leading to changes in gene expression and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the thiazole ring can interact with the active sites of enzymes, altering their catalytic activity . Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability and degradation over time . The compound’s effects on cellular function may also change with prolonged exposure, potentially leading to adaptive responses or resistance mechanisms in cells.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Low doses may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks. Studies on dosage effects can also reveal threshold levels for efficacy and toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall pharmacological profile. Understanding these pathways can help optimize the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization within specific tissues or cellular compartments can affect its activity and function. Studies on transport and distribution can provide insights into the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide can be carried out through several steps:

  • Formation of the thiazole ring: This often involves the condensation of a suitable thiourea derivative with a halogenated ketone.

  • Attachment of the cyclopentylacetamido group: Typically introduced via an acylation reaction, where the acylating agent is a cyclopentanecarboxylic acid derivative.

  • Substitution reactions:

Industrial Production Methods:

The industrial production of such compounds might utilize continuous flow chemistry to ensure efficient, scalable synthesis. Factors like temperature, pH, and solvent choice are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation and Reduction: Depending on the functional groups, the compound can undergo oxidation (e.g., conversion of thioether to sulfoxide or sulfone) or reduction (e.g., reduction of nitro groups to amines).

  • Substitution: Nucleophilic substitutions, especially at the thiazole ring, are common.

  • Hydrolysis: The amide bonds can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidizing Agents: Examples include hydrogen peroxide for mild oxidation and peracids for more aggressive conditions.

  • Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common.

  • Nucleophiles: Include halides, amines, and other electron-rich species for substitution reactions.

Major Products Formed:

The products vary based on the reagents and conditions, ranging from modified thiazole derivatives to open-chain amides and various oxidized forms.

Scientific Research Applications

In Chemistry:

This compound can be a precursor or intermediate in the synthesis of more complex molecules, studied for its unique chemical reactivity.

In Biology:

It could serve as a probe or model compound in studies of enzyme interactions and metabolic pathways due to its complex structure.

In Medicine:

Potentially explored as a therapeutic agent, especially in areas targeting specific molecular pathways, given its unique binding properties and bioactivity.

In Industry:

Used as a specialty chemical or additive, it could find applications in materials science or as a catalyst in organic transformations.

Comparison with Similar Compounds

Compared to compounds like 2-{[5-(methylthio)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide, the presence of the cyclopentylacetamido group imparts unique steric and electronic properties. This affects its reactivity, binding affinity, and biological activity.

Similar Compounds:

  • 2-{[5-(methylthio)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide

  • 2-{[5-(ethylamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide

  • 2-{[5-(isopropylamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide

These compounds, while structurally similar, have variations that impact their chemical and biological properties. The specific modifications confer distinct characteristics, making each compound unique in its applications and effects.

There you go—a comprehensive overview of 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide. Want to dive deeper into any section?

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c19-14(22)11-24-18-21-16(13-8-2-1-3-9-13)17(25-18)20-15(23)10-12-6-4-5-7-12/h1-3,8-9,12H,4-7,10-11H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBXUMDLPBZREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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